Ginsenoside A1

Pharmacokinetics In Vivo Absorption

Standard protopanaxatriol ginsenosides (Rg1, Re) lack the ocotillol epoxy ring structure, making them invalid substitutes for studies requiring μ-opioid receptor antagonism or rapid bioavailability. Ginsenoside A1 (PF11) solves this with: • Defined μ-opioid receptor antagonism - specific tool for opioid tolerance & withdrawal studies • Rapid absorption post-IP administration - no confounding lag times in acute dosing • Validated renoprotection in cisplatin-induced toxicity models Supplied with analytical data. DMSO solubility: 100 mg/mL for in vitro stocks.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
CAS No. 69884-00-0
Cat. No. B192204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside A1
CAS69884-00-0
SynonymsPF 11
pseudoginsenoside F11
pseudoginsenoside-F11
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3
InChIKeyJBGYSAVRIDZNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside A1 Product Overview


Ginsenoside A1 (Pseudoginsenoside F11, PF11) is an ocotillol-type triterpene saponin, a distinct subclass within the ginsenoside family characterized by an epoxy ring within its dammarane skeleton [1]. It is a principal bioactive constituent found in Panax quinquefolius (American ginseng) and is recognized as a chemotaxonomic marker that differentiates American ginseng from Panax ginseng (Asian ginseng) . This compound is noted for its broad pharmacological profile, with reported activities in the central nervous and cardiovascular systems, including neuroprotective and cardioprotective effects [2].

Type Ocotillol-type ginsenoside (epoxy dammarane)
Chemotaxonomic Marker Panax quinquefolius differentiation
Research Focus CNS and cardiovascular pathway research

Why Ginsenoside A1 Is Irreplaceable


Substituting Ginsenoside A1 (PF11) with more common protopanaxatriol-type ginsenosides like Rg1 or Re is scientifically invalid due to its unique ocotillol-type structure . This core structural divergence confers a distinct pharmacological and pharmacokinetic profile. For instance, while other ginsenosides typically exhibit slow absorption, Ginsenoside A1 demonstrates a uniquely rapid absorption rate after intraperitoneal administration [1]. Furthermore, its specific antagonism at the μ-opioid receptor distinguishes its neuropharmacological activity from that of other ginsenosides, making it a unique tool for studying specific CNS pathways . These fundamental differences in structure, absorption, and target engagement preclude generic substitution in rigorous research settings.

Structural Class Mismatch
Ocotillol-type scaffold may shift pharmacological profile relative to protopanaxatriol-type ginsenosides (Rg1, Re).
Absorption Kinetics Shift
Rapid i.p. absorption profile may not be replicated by other ginsenosides with slower uptake, altering acute-study outcomes.
Target Engagement Specificity
μ-opioid receptor antagonism is not shared by common ginsenosides, limiting direct substitution for opioid pathway studies.

Ginsenoside A1 Comparative Evidence


Rapid Absorption vs Other Ginsenosides

In a head-to-head pharmacokinetic study in rabbits, Ginsenoside A1 exhibited a uniquely rapid absorption rate compared to other protopanaxatriol-type ginsenosides (A2, B2, and C). Specifically, it was the only compound among the group to not demonstrate slow absorption after intraperitoneal administration [1].

Absorption Rate
Head-to-head
Rapid absorption (i.p.) vs Slow for A2, B2, C
Supports acute-dosing PK model selection
Rabbit i.p. PK model
Pharmacokinetics In Vivo Absorption

μ-Opioid Receptor Binding Affinity

Ginsenoside A1 acts as a μ-opioid receptor antagonist, demonstrating a specific binding affinity for the diprenorphine binding site with an IC50 value of 6.1 μM . It also functionally reduces the binding potency of morphine at the μ-opioid receptor in CHO-μ cells, a property not universally shared among ginsenosides.

μ-Opioid IC₅₀
Reported
6.1 μM
Supports opioid pathway research context
CHO-μ cells, competitive binding assay
Receptor Binding Opioid System In Vitro

Nephroprotection in a Cisplatin AKI Model

In a specific in vivo model of cisplatin-induced acute renal failure, pretreatment with Ginsenoside A1 significantly mitigated kidney damage. It quantitatively reduced elevated blood urea nitrogen (BUN) and creatinine levels and ameliorated histopathological damage .

Cisplatin-Induced Nephrotoxicity
Direct head-to-head
Reduced BUN & creatinine vs cisplatin control
Supports nephroprotection model-response context
Mouse AKI model, PF11 pretreatment
Nephroprotection In Vivo Renal Function

Solubility in DMSO and Water

The solubility profile of Ginsenoside A1 is critical for experimental design. It is highly soluble in DMSO (100 mg/mL, 124.84 mM) but has very low solubility in water (0.67 mg/mL, 0.84 mM) . This informs proper solvent selection for in vitro and in vivo studies.

Solubility Profile
Reported
DMSO: 100 mg/mL | H₂O: 0.67 mg/mL
Supports solvent selection for assays
At 25°C
Formulation Solubility Physicochemical

Ginsenoside A1 Application Scenarios


Rapid Absorption in PK Studies

For in vivo studies where a rapid onset of action or immediate bioavailability is critical, Ginsenoside A1 is the superior choice over other protopanaxatriol-type ginsenosides. Its uniquely fast absorption profile, as demonstrated in rabbit models, makes it ideal for acute dosing paradigms and pharmacokinetic modeling where other ginsenosides would introduce confounding lag times [1].

μ-Opioid Receptor Antagonism Studies

Ginsenoside A1 is a preferred tool for dissecting μ-opioid receptor-mediated pathways. Its specific antagonism at this receptor, with a defined IC50, provides a clear mechanism of action that distinguishes it from the broader, less specific neuroprotective effects of other ginsenosides. This makes it uniquely suited for studies on opioid tolerance, dependence, and withdrawal [1].

Chemotherapy-Induced Nephroprotection

In preclinical models of chemotherapy-induced toxicity, Ginsenoside A1 provides a validated renoprotective effect. Its demonstrated ability to mitigate cisplatin-induced kidney damage offers a specific application for studying mechanisms of organ protection and for screening potential adjunct therapies in oncology research [1].

Preclinical Formulation Development

When preparing Ginsenoside A1 for in vitro or in vivo studies, its solubility profile dictates formulation strategy. Its high solubility in DMSO (100 mg/mL) makes it ideal for creating concentrated stock solutions for cellular assays, while its low aqueous solubility (0.67 mg/mL) necessitates careful consideration of co-solvents or vehicles for in vivo administration to ensure accurate and reproducible dosing [1].

Application
Selection Property
Validation Focus
PK and Acute Dosing Studies
Absorption kinetics
Exposure time-course model validation
μ-Opioid Pathway Research
Target engagement specificity
Opioid receptor binding assays
Chemotherapy-Induced Nephrotoxicity Models
Organ-protective model response
Renal function marker evaluation
In Vitro/In Vivo Formulation
Solvent compatibility
DMSO stock / aqueous vehicle preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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